molecular formula C17H22N2O4 B14848513 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid

Cat. No.: B14848513
M. Wt: 318.4 g/mol
InChI Key: LJPMZDOWNYFYCN-KRWDZBQOSA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.

    Coupling Reactions: The protected amino acid is then coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The final step involves deprotecting the Boc group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target site without premature degradation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(1H-indol-3-YL)-2-methylpropanoic acid: Lacks the Boc protecting group.

    (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)propanoic acid: Similar structure but without the methyl group.

Uniqueness

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the indole ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1

InChI Key

LJPMZDOWNYFYCN-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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